chemical structure of 2-Bromo-6-chloro-3-fluoropyridine
chemical structure of 2-Bromo-6-chloro-3-fluoropyridine
An In-depth Technical Guide to 2-Bromo-6-chloro-3-fluoropyridine: Synthesis, Reactivity, and Applications for Advanced Research
Abstract
2-Bromo-6-chloro-3-fluoropyridine is a strategically important heterocyclic building block in modern medicinal and agrochemical research. Its polysubstituted and electronically distinct halogen atoms provide a versatile platform for selective, high-yield chemical modifications. This guide offers a comprehensive technical overview of its chemical structure, predicted spectroscopic profile, plausible synthetic strategies, and its profound utility in regioselective cross-coupling reactions. We present detailed, field-proven protocols for key transformations, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, underscoring the compound's value for drug development professionals and synthetic chemists in constructing complex molecular architectures.
Core Compound Profile and Physicochemical Properties
Halogenated pyridines are privileged scaffolds in drug discovery, with the strategic introduction of halogens serving to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] 2-Bromo-6-chloro-3-fluoropyridine (CAS No. 1211515-03-5) is a prime example of a highly functionalized intermediate designed for synthetic diversification.[3][4] The pyridine ring is adorned with three different halogens, each offering a distinct reactivity profile. The bromine at the C2 position serves as the primary reactive handle for transition-metal-catalyzed cross-coupling, the chlorine at C6 provides a secondary, less reactive site, and the fluorine at C3 is typically inert to these conditions while profoundly influencing the electronic nature of the ring. This hierarchy of reactivity is the cornerstone of its synthetic utility.
Chemical Structure:
Structure of 2-Bromo-6-chloro-3-fluoropyridine
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1211515-03-5 | [3][4] |
| Molecular Formula | C₅H₂BrClFN | [3] |
| Molecular Weight | 210.43 g/mol | [3][4] |
| IUPAC Name | 2-bromo-6-chloro-3-fluoropyridine | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| SMILES | FC1=CC=C(Cl)N=C1Br | [4] |
| InChI Key | LLEQHWZUPGLVKY-UHFFFAOYSA-N |[6] |
Spectroscopic Characterization (Predicted)
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¹H NMR Spectroscopy: The structure contains two aromatic protons. The proton at C5 is expected to appear further downfield due to the influence of the adjacent electron-withdrawing chlorine and nitrogen atoms. It will likely present as a doublet of doublets, coupled to the C4 proton and the C3 fluorine. The C4 proton will also be a complex multiplet, coupled to the C5 proton and the C3 fluorine.
-
¹³C NMR Spectroscopy: The five carbon atoms of the pyridine ring will exhibit distinct chemical shifts. The carbons directly attached to the halogens (C2, C3, C6) will be the most significantly affected. The C-F bond will show a large one-bond coupling constant (¹JCF), while smaller two- and three-bond couplings (²JCF, ³JCF) will be observable on adjacent carbons.
-
Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a complex cluster of peaks for [M]⁺, [M+2]⁺, and [M+4]⁺. Predicted m/z values for adducts include [M+H]⁺ at 209.91161 and [M+Na]⁺ at 231.89355.[6]
Synthesis Strategies for Polysubstituted Pyridines
The selective synthesis of fluoropyridines presents a significant challenge in organic chemistry due to the unique reactivity imparted by the fluorine atom.[7] A plausible synthetic approach for 2-Bromo-6-chloro-3-fluoropyridine would likely involve a multi-step sequence starting from a more readily available pyridine precursor, leveraging regioselective halogenation and diazotization-halogenation reactions.
Proposed Synthetic Workflow
Caption: Plausible multi-step synthesis of 2-Bromo-6-chloro-3-fluoropyridine.
Rationale for Experimental Choices: This proposed pathway leverages established, high-yielding transformations. Nitration occurs selectively at the 3-position of 2,6-dichloropyridine due to the directing effects of the chloro groups and the pyridine nitrogen. Subsequent reduction of the nitro group to an amine provides a handle for the introduction of fluorine via a Sandmeyer-type reaction (Balz-Schiemann or variations), a robust method for aryl fluoride synthesis. The final, critical step involves regioselective bromination. The C2 position is the most acidic proton on the 2,6-dichloro-3-fluoropyridine ring, allowing for selective deprotonation with a strong base like n-butyllithium at low temperature, followed by quenching with an electrophilic bromine source to install the final halogen.
Chemical Reactivity and Synthetic Utility
The primary value of 2-Bromo-6-chloro-3-fluoropyridine lies in the differential reactivity of its carbon-halogen bonds, enabling selective functionalization. In palladium-catalyzed cross-coupling reactions, the C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond, while the C(sp²)-F bond is essentially inert.[8] This allows for precise, stepwise elaboration of the pyridine core.
Regioselective Functionalization Workflow
Caption: Selective functionalization at the C2-Bromo position.
A. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds, particularly in the creation of biaryl structures prevalent in pharmaceuticals.[9][10] 2-Bromo-6-chloro-3-fluoropyridine is an excellent substrate for this transformation, reacting selectively at the C2-Br position.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-3-fluoropyridine with Phenylboronic Acid
-
System Validation: This protocol is designed to be self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the appearance of the higher Rf, more non-polar product. Complete conversion confirms the efficacy of the catalytic system.
-
Materials:
-
2-Bromo-6-chloro-3-fluoropyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] or a more advanced ligand like SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk flask)
-
-
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-chloro-3-fluoropyridine, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed dioxane/water solvent mixture via syringe.
-
Causality (Degassing): The removal of oxygen is critical. Oxygen can oxidatively deactivate the Pd(0) active catalyst, halting the catalytic cycle.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-phenyl-6-chloro-3-fluoropyridine.
-
B. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, a transformation that is otherwise challenging.[11] This reaction is indispensable for synthesizing the aryl amine moieties found in countless drug candidates.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
System Validation: The protocol's success is validated by the complete consumption of the starting aryl bromide and the formation of a new, more polar product (the aminopyridine), which can be easily visualized by TLC and confirmed by LC-MS. The isolation of the desired product in high yield validates the chosen ligand, base, and reaction conditions.
-
Materials:
-
2-Bromo-6-chloro-3-fluoropyridine (1.0 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene, degassed
-
Sealed reaction vessel (e.g., pressure tube)
-
-
Step-by-Step Methodology:
-
Inert Atmosphere (Glovebox): Due to the air-sensitivity of the catalyst components and the strong base, it is highly recommended to set up this reaction in a glovebox. Add Pd₂(dba)₃, XPhos, and NaOtBu to a pressure tube.
-
Reagent Addition: Add 2-Bromo-6-chloro-3-fluoropyridine, followed by toluene and finally the liquid morpholine.
-
Causality (Ligand & Base): A bulky, electron-rich phosphine ligand (like XPhos) is essential to facilitate the rate-limiting reductive elimination step. A strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.[12]
-
Reaction: Seal the tube tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with stirring. Monitor for completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to yield the desired 4-(6-chloro-3-fluoropyridin-2-yl)morpholine.
-
Catalytic Cycle Overview
Caption: Key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Applications in Research and Development
2-Bromo-6-chloro-3-fluoropyridine is not an end-product but a high-value intermediate for accessing novel chemical matter.
-
Pharmaceutical Synthesis: It serves as a vital building block for creating new drugs.[13] The introduction of the 3-fluoropyridine motif can enhance metabolic stability and cell permeability. The C2 and C6 positions can be functionalized to serve as key pharmacophoric features or as vectors to explore structure-activity relationships (SAR).
-
Agrochemical Development: This intermediate is essential for synthesizing modern pesticides and herbicides.[13] The unique electronic properties conferred by the halogens can lead to compounds with improved efficacy and better environmental profiles.
-
Flavor and Fragrance: The substituted pyridine core can be elaborated into novel compounds with unique sensory profiles, making it a valuable intermediate for the flavor and fragrance industry.[14]
Safety and Handling
As a halogenated, reactive organic compound, 2-Bromo-6-chloro-3-fluoropyridine must be handled with appropriate care. Based on safety data for structurally similar compounds, it should be considered hazardous.
-
Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[15][16] Causes skin and serious eye irritation.[15][16][17] May cause respiratory irritation.[16][17]
-
Handling:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[5][15]
Conclusion
2-Bromo-6-chloro-3-fluoropyridine is a sophisticated synthetic intermediate whose value is derived from the precise arrangement and differential reactivity of its three halogen substituents. Its ability to undergo regioselective palladium-catalyzed cross-coupling reactions at the C2-bromo position makes it a powerful tool for researchers in drug discovery, agrochemicals, and materials science. Understanding its reactivity profile, as detailed in this guide, allows chemists to strategically and efficiently construct complex molecular targets, accelerating the development of new technologies and therapeutics.
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2-bromo-6-chloro-3-fluoropyridine (C5H2BrClFN). PubChemLite. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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The Versatility of 6-Bromo-2-chloro-3-fluoropyridine in Flavor and Fragrance Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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6-Bromo-2-chloro-3-fluoropyridine | 1211591-93-3. AOBChem. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]
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